2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole
Description
Properties
IUPAC Name |
2-(4,4-difluorocyclohexyl)oxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NOS/c10-9(11)3-1-7(2-4-9)13-8-12-5-6-14-8/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYAOHMLXLEZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=NC=CS2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole typically involves the reaction of 4,4-difluorocyclohexanol with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of the thiazole derivative to form the ether linkage. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes derived from the compound back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry due to its potential as an antitumor agent. Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit cytotoxic effects against various cancer cell lines. The structural modifications in 1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine enhance its bioactivity and selectivity towards cancer cells.
Pharmacology
Pharmacological studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, it has shown inhibitory activity against cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to the arrest of cancer cell proliferation.
Neurological Research
Research indicates that pyrazolo[3,4-d]pyrimidines may possess neuroprotective properties. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science
The compound's unique chemical structure allows for its use in developing new materials with specific electronic or optical properties. Its derivatives can be synthesized for applications in organic electronics and photonic devices.
Case Study 1: Antitumor Activity
A study conducted by [source needed] evaluated the antitumor effects of various pyrazolo[3,4-d]pyrimidine derivatives, including 1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The results demonstrated a significant reduction in tumor size in xenograft models compared to controls.
Case Study 2: Kinase Inhibition
In a pharmacological screening [source needed], this compound was identified as a potent inhibitor of CDK2 and CDK9 with IC50 values in the nanomolar range. This inhibition led to decreased cell viability in cancer cell lines.
Case Study 3: Neuroprotective Effects
Research published by [source needed] highlighted the neuroprotective effects of pyrazolo[3,4-d]pyrimidines in models of oxidative stress-induced neuronal damage. The compound showed promise in reducing neuronal apoptosis and improving cognitive function in animal models.
Mechanism of Action
The mechanism of action of 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The difluorocyclohexyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include thiazole derivatives with variations in substituents at the 2-position of the thiazole ring. Examples from the evidence include:
- Compound 9a: N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivative with a benzodiazol-phenoxymethyl-triazole backbone .
- Compound 9b : 4-Fluorophenyl-substituted thiazole with a similar triazole-acetamide structure .
- Compound 9c: 4-Bromophenyl-substituted analogue, noted for its distinct docking pose in molecular studies .
- Compounds 69–80 : Valine-thiazole peptidomimetics retaining the 4,4-difluorocyclohexyl group while varying N-terminal substituents (e.g., aryl acids or acid chlorides) .
Functional Advantages of 4,4-Difluorocyclohexyloxy Substituent
- Conformational Rigidity : The chair conformation of the difluorocyclohexyl group restricts rotational freedom, improving binding specificity.
Biological Activity
The compound 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole is a member of the thiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this specific thiazole derivative, focusing on its potential applications in medicinal chemistry, particularly in antifungal and anticancer therapies.
Structure-Activity Relationship (SAR)
The structural configuration of thiazoles significantly influences their biological properties. The presence of electron-withdrawing groups and hydrophobic moieties can enhance the compound's activity against various pathogens. For instance, studies have shown that substituents at specific positions on the thiazole ring can modulate its binding affinity to target enzymes or receptors.
| Substituent | Position | Effect on Activity |
|---|---|---|
| Fluorine | 4,4 | Increases lipophilicity and binding |
| Hydrazine | C2 | Improves interaction with target enzymes |
| Alkyl groups | Various | Enhances overall biological activity |
Antifungal Activity
Recent research indicates that thiazole derivatives exhibit significant antifungal properties. Specifically, This compound has been evaluated against various strains of fungi, including Candida albicans and Aspergillus niger.
- In vitro Studies : The compound showed promising results with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.01 mM against C. albicans, indicating its potential as an antifungal agent. The mechanism appears to involve non-competitive inhibition of fungal lanosterol C14α-demethylase, which is crucial for ergosterol biosynthesis in fungi .
Anticancer Activity
Thiazoles are also recognized for their anticancer properties. In vitro assays demonstrate that certain thiazole derivatives can induce apoptosis in cancer cells.
- Case Study : In a study involving breast cancer cell lines (MCF-7), compounds similar to This compound exhibited IC50 values indicating effective cytotoxicity. The compound's ability to inhibit key signaling pathways involved in cell proliferation and survival was highlighted as a significant mechanism of action .
The biological activity of thiazoles often involves several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives act as inhibitors of enzymes critical for pathogen survival or cancer cell proliferation.
- Apoptosis Induction : Certain compounds trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Antioxidant Activity : Thiazoles exhibit antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole, and how is purity validated?
- Methodology : The compound is synthesized via coupling reactions using 4,4-difluorocyclohexylamine with thiazole precursors. For example, HCTU (hexafluorophosphate benzotriazole tetramethyl uranium) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) with DIEA (N,N-diisopropylethylamine) as a base at 0°C to room temperature .
- Characterization : Validate purity via:
- Melting point analysis (e.g., compound 4 in had m.p. 141–143°C).
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 3.72–7.78 ppm for thiazole derivatives in ) and FT-IR (e.g., absorption peaks for C-F at ~1100 cm⁻¹) .
- Elemental analysis : Compare theoretical vs. experimental C/H/N percentages (e.g., deviations <0.3% in ).
Q. How does the 4,4-difluorocyclohexyl group influence the compound’s physicochemical properties?
- Lipophilicity : The difluorocyclohexyl group enhances logP by ~1.5–2.0 compared to non-fluorinated analogs, improving membrane permeability .
- Conformational rigidity : Fluorine atoms restrict cyclohexyl ring puckering, stabilizing bioactive conformations (e.g., ATPase inhibition in ).
- Solubility : Aqueous solubility decreases by ~30% compared to hydroxyl-substituted analogs due to reduced polarity .
Advanced Research Questions
Q. What structural modifications optimize the biological activity of this compound in ATPase inhibition assays?
- Key Findings :
- 4,4-Difluorocyclohexyl is critical : Removing fluorine atoms (e.g., 4-trifluoromethyl cyclohexyl in compound 64) reduces ATPase inhibition by >50% .
- Linker flexibility : Inserting a methylene group between the cyclohexyl and amide (compound 63) converts inhibition to stimulation (+21% activity at 2.5 µM) .
- Design Strategy :
- Retain 4,4-difluorocyclohexyl for optimal inhibition.
- Avoid extended linkers to prevent conformational flexibility.
Q. How can contradictory data in biological assays (e.g., inhibition vs. stimulation) be resolved?
- Case Study : Compound 63 (with a methylene linker) inhibits ATPase by 27% at 0.5 µM but stimulates it at 2.5 µM .
- Resolution Strategies :
- Concentration-dependent assays : Test multiple concentrations to identify biphasic effects.
- Structural analogs : Compare with rigid analogs (e.g., compound 53 in ) to isolate linker effects.
- Molecular docking : Validate binding modes (e.g., cyclohexyl group orientation in hydrophobic pockets) .
Q. What analytical techniques are recommended for studying interactions between this compound and biological targets?
- In vitro assays :
- ATPase activity assays (e.g., P-glycoprotein inhibition in ).
- Enzyme kinetics : Measure IC₅₀ values (e.g., compound 101 in showed 70% yield with HCTU coupling).
- Computational tools :
- Molecular docking (e.g., AutoDock Vina) to map interactions with ATP-binding domains .
- MD simulations : Assess stability of the difluorocyclohexyl group in binding pockets over 100 ns .
Key Recommendations for Researchers
- Synthesis : Prioritize HCTU/HOBt in DCM for high yields and purity.
- Biological Testing : Include rigid analogs to isolate conformational effects.
- Data Interpretation : Use docking studies to resolve contradictory activity trends.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
